trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4
CAS No.: 1217676-35-1
Cat. No.: VC0023336
Molecular Formula: C19H22FNO
Molecular Weight: 303.414
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1217676-35-1 |
|---|---|
| Molecular Formula | C19H22FNO |
| Molecular Weight | 303.414 |
| IUPAC Name | [(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethanol |
| Standard InChI | InChI=1S/C19H22FNO/c20-18-8-6-16(7-9-18)19-10-11-21(13-17(19)14-22)12-15-4-2-1-3-5-15/h1-9,17,19,22H,10-14H2/t17-,19-/m0/s1/i11D2,14D2 |
| Standard InChI Key | AELJBFRPEBTCSA-AYJXIHACSA-N |
| SMILES | C1CN(CC(C1C2=CC=C(C=C2)F)CO)CC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characteristics
Trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is a deuterated analog of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol. The compound features a piperidine ring structure with specific functional groups strategically positioned to confer its unique chemical properties. The molecule contains a benzyl group, a 4-fluorophenyl moiety, and a piperidinemethanol component, with four deuterium atoms replacing hydrogen atoms in the structure.
Physical Properties
The compound presents as an off-white thick oil under standard conditions . Its solubility profile indicates dissolution in organic solvents including acetone and dichloromethane, suggesting moderate lipophilicity . This characteristic is particularly relevant for its application in pharmaceutical research where solubility affects bioavailability and pharmacokinetic properties.
Molecular Characteristics
The molecular formula of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is C19H18D4FNO with a molecular weight of approximately 303.41 g/mol. The deuteration pattern specifically involves the substitution of four hydrogen atoms with deuterium atoms, which can significantly alter the compound's physical and pharmacological properties, particularly its metabolic stability and pharmacokinetic profile.
Synthesis and Production Methods
Trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 is prepared through specialized synthetic routes that ensure both structural integrity and deuterium incorporation at specific positions.
Laboratory Synthesis
The synthesis typically involves a series of chemical transformations beginning with readily available precursors such as benzyl chloride, 4-fluorobenzaldehyde, and piperidine. The preparation requires careful control of reaction conditions to ensure the correct stereochemistry, particularly the trans configuration across the piperidine ring. The deuteration process represents a critical step in the synthesis, requiring specialized techniques to achieve selective hydrogen replacement with deuterium atoms.
Quality Standards
Applications in Scientific Research
The deuterated compound finds application in various scientific disciplines, particularly in pharmaceutical research and analytical chemistry.
Reference Standard Applications
Biological Activity and Pharmacological Profile
Based on its structural similarity to paroxetine and related compounds, trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 exhibits specific biological activities that make it relevant for neuropharmacological research.
Neurotransmitter Modulation
The compound potentially influences various neurotransmitter systems, particularly serotonin (5-HT) pathways. The structural features suggest capacity for:
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Increasing serotonin receptor availability
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Modulating dopaminergic activity relevant to mood regulation
Pharmacokinetic Advantages of Deuteration
Deuteration of pharmaceutically active compounds often results in modified pharmacokinetic properties. The substitution of hydrogen with deuterium can:
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Enhance metabolic stability by slowing down oxidative metabolism
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Improve bioavailability
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Potentially reduce side effects through altered metabolism
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Extend half-life leading to prolonged therapeutic effects
Research Findings and Scientific Evidence
Scientific literature and product documentation provide insights into the properties and applications of trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4.
Documented Research
One significant reference related to similar compounds is the work by Oefner et al. published in Chemical Biology (volume 6, page 127) . While the specific details of this research are not elaborated in the available sources, the citation suggests scientific investigation into the chemical or biological properties of related compounds.
Comparative Analysis with Related Compounds
The table below summarizes the key differences between trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 and related non-deuterated compounds:
| Property | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol-d4 | trans 1-Benzyl-4-(4-fluorophenyl)-3-piperidinemethanol |
|---|---|---|
| Molecular Weight | ~303.41 g/mol | ~299.4 g/mol |
| Metabolism | Potentially slower due to deuterium isotope effect | Standard metabolic rate |
| Applications | Reference standard, mechanistic studies | Pharmaceutical intermediate |
| Pharmacokinetics | Modified pharmacokinetic profile | Standard pharmacokinetic profile |
| Analytical Usage | Internal standard for mass spectrometry | Active pharmaceutical ingredient or intermediate |
This comparison highlights the critical differences that deuteration introduces, particularly in terms of metabolic stability and analytical applications.
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